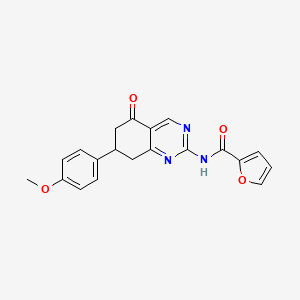
N-(4-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Overview
Description
WAY-270252 is a compound known for its role as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and SRC kinase. These receptors are involved in various cellular processes, including growth, differentiation, and survival. The inhibition of these receptors makes WAY-270252 a valuable compound in scientific research, particularly in the study of cancer and other diseases where these pathways are dysregulated .
Preparation Methods
The synthetic routes and reaction conditions for WAY-270252 are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity, but detailed protocols are proprietary and not disclosed in the available literature .
Chemical Reactions Analysis
WAY-270252 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-270252 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of IGF-1R and SRC kinase, which are important in various chemical pathways.
Biology: Helps in understanding the role of IGF-1R and SRC kinase in cellular processes such as growth, differentiation, and survival.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, where the IGF-1R and SRC pathways are often dysregulated.
Mechanism of Action
WAY-270252 exerts its effects by binding to the IGF-1R and SRC kinase, thereby inhibiting their activity. This inhibition disrupts the signaling pathways that these receptors are involved in, leading to reduced cell growth, differentiation, and survival. The molecular targets and pathways involved include the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival .
Comparison with Similar Compounds
WAY-270252 is unique in its dual inhibition of IGF-1R and SRC kinase. Similar compounds include:
Ganitumab: A monoclonal antibody that targets IGF-1R.
Dasatinib: A small molecule inhibitor that targets SRC kinase.
OSI-906: A dual inhibitor of IGF-1R and insulin receptor.
WAY-270252’s uniqueness lies in its ability to inhibit both IGF-1R and SRC kinase simultaneously, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYJVRQPVHPWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methoxy-1-naphthyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4414332.png)
![ETHYL 2-{1-[(FURAN-2-YL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE](/img/structure/B4414347.png)
![4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4414355.png)
![2-[2-METHYL-4-(1-PYRROLIDINYLSULFONYL)PHENOXY]-N~1~-(4-PYRIDYLMETHYL)ACETAMIDE](/img/structure/B4414361.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414362.png)
![8-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4414373.png)


![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414402.png)
![4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4414409.png)
![N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4414413.png)
![1-Ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414421.png)
![4-methoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide](/img/structure/B4414428.png)
